![molecular formula C12H16O3 B13295174 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid](/img/structure/B13295174.png)
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid
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Overview
Description
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3 It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid typically involves the alkylation of a substituted benzene ring followed by carboxylation. One common method includes the Friedel-Crafts alkylation of 2-methoxy-4,6-dimethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an oxidizing agent like potassium permanganate (KMnO4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes using supported metal catalysts can be employed to enhance the efficiency of the reactions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining traction in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-Hydroxy-4,6-dimethylphenyl)propanoic acid.
Reduction: Formation of 2-(2-Methoxy-4,6-dimethylphenyl)propanol.
Substitution: Formation of halogenated derivatives such as 2-(2-Methoxy-4,6-dimethylphenyl)-3-bromopropanoic acid.
Scientific Research Applications
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid moiety can form hydrogen bonds with active sites, modulating the activity of target proteins. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propanoic acid: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2-(2,4-Dimethylphenyl)propanoic acid: Similar structure but without the methoxy group, affecting its biological activity.
2-(2-Methoxyphenyl)propanoic acid: Lacks the additional methyl groups, leading to variations in its chemical behavior.
Uniqueness
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents provides a distinct profile that can be exploited in various applications, making it a valuable compound in research and industry.
Biological Activity
2-(2-Methoxy-4,6-dimethylphenyl)propanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H16O3. It features a methoxy group and two methyl substituents on the benzene ring, contributing to its unique chemical properties and biological activities.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : Studies have shown that derivatives of similar structures possess significant antioxidant activities. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively, with IC50 values indicating their potency in reducing oxidative stress .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory enzymes and signaling pathways, potentially reducing inflammation in various models .
- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties, although further research is required to elucidate specific mechanisms and efficacy against various pathogens .
The biological activity of this compound is believed to involve its interaction with specific molecular targets. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing the overall inflammatory response .
- Induction of Apoptosis : In cancer research, similar compounds have shown the ability to induce apoptosis in cancer cells through modulation of key regulatory proteins. This suggests potential anticancer applications for this compound .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antioxidant Efficacy : A study comparing various derivatives found that certain structural modifications significantly enhanced antioxidant activity. The most potent derivative had an IC50 value of 5 μM, indicating strong radical scavenging capabilities .
- Anti-inflammatory Research : In vivo models demonstrated that compounds with similar structures significantly reduced edema and inflammatory markers compared to controls. These findings support the potential use of this compound in treating inflammatory conditions .
- Cancer Cell Studies : Research on structurally analogous compounds revealed notable antiproliferative effects against cancer cell lines (e.g., HCT-116), with IC50 values as low as 0.69 μM, highlighting their potential as anticancer agents .
Comparative Analysis
A comparative table summarizing the biological activities and IC50 values of various related compounds is presented below:
Compound Name | Antioxidant IC50 (μM) | Anti-inflammatory Efficacy | Anticancer IC50 (μM) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Similar Compound A | 31 | Significant | 0.69 |
Similar Compound B | 160 | Moderate | 11 |
Similar Compound C | 5 | High | <0.69 |
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-(2-methoxy-4,6-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-7-5-8(2)11(9(3)12(13)14)10(6-7)15-4/h5-6,9H,1-4H3,(H,13,14) |
InChI Key |
GVGLWTBRRDHXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C(C)C(=O)O)C |
Origin of Product |
United States |
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